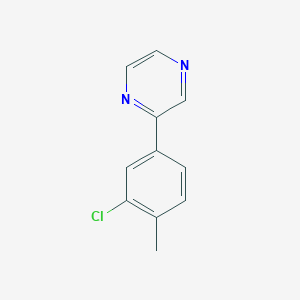

2-(3-Chloro-4-methylphenyl)pyrazine

Description

Significance of Heterocyclic Compounds in Contemporary Medicinal Chemistry and Drug Discovery

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are of immense importance in medicinal chemistry. youtube.comdrughunter.comacs.org These structures are integral to a vast array of biological processes and are a dominant feature in the landscape of approved pharmaceutical agents. acs.org It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. youtube.com

The prevalence of heterocycles in drug design stems from their ability to confer a wide range of physicochemical properties. youtube.com The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur can influence a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. youtube.com These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, as well as its toxicological properties. youtube.com

Furthermore, the rigid, three-dimensional structures of heterocyclic rings provide a scaffold that can be precisely decorated with various functional groups to achieve specific interactions with biological targets like enzymes and receptors. This versatility allows medicinal chemists to fine-tune the pharmacological activity of a lead compound, enhancing its potency and selectivity. nih.gov The development of advanced synthetic methodologies has further expanded the accessibility and diversity of novel heterocyclic compounds for drug discovery programs. youtube.com

The Pyrazine (B50134) Ring System as a Privileged Scaffold in Bioactive Molecules

The pyrazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is recognized as a "privileged scaffold" in medicinal chemistry. chemscene.com This designation is given to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them a fertile ground for the development of new therapeutics. nih.govsemanticscholar.org

The pyrazine nucleus is a key structural component in several essential medicines, demonstrating its therapeutic value across a range of diseases. chemscene.com For example, pyrazinamide (B1679903) is a frontline antitubercular agent, while bortezomib, a pyrazine-containing compound, is a proteasome inhibitor used in cancer therapy. chemscene.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors and play a crucial role in molecular recognition at the active sites of proteins and enzymes. The aromatic nature of the pyrazine ring also allows for π-π stacking interactions, further contributing to binding affinity. The synthetic tractability of the pyrazine ring allows for the introduction of various substituents, enabling the modulation of its biological and physicochemical properties. nih.govyoutube.com

Overview of Halogenated Phenyl-Substituted Pyrazine Derivatives in Pharmaceutical Research

The introduction of halogen atoms, particularly chlorine, onto a phenyl ring attached to a pyrazine core is a common strategy in medicinal chemistry to enhance a compound's drug-like properties. Halogenation can significantly impact a molecule's lipophilicity, which in turn affects its absorption and distribution in the body. nih.gov

The "magic chloro" effect, a term coined to describe the often-remarkable improvements in potency and pharmacokinetic parameters upon substitution of a hydrogen atom with a chlorine atom, highlights the profound influence of this halogen. acs.orgnih.gov There are over 250 FDA-approved drugs that contain chlorine. acs.orgnih.gov The chloro group can alter the electronic properties of the phenyl ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. youtube.comdrughunter.com

Similarly, the methyl group can also have a significant impact on a molecule's biological activity, often referred to as the "magic methyl" effect. youtube.com The combination of a chloro and a methyl substituent on the phenyl ring of a pyrazine derivative, as seen in 2-(3-chloro-4-methylphenyl)pyrazine, presents an interesting case for investigation. The specific placement of these substituents can influence the molecule's conformation and its interactions with target proteins. youtube.comdrughunter.com Research into halogenated pyrazine derivatives has yielded compounds with a range of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.gov

Rationale and Objectives for the Comprehensive Investigation of this compound

The chemical structure of this compound combines three key pharmacophoric elements: a privileged pyrazine scaffold, a halogen (chloro) substituent, and a methyl-substituted phenyl ring. This combination suggests a high potential for biological activity. The pyrazine core provides a robust framework for interaction with various biological targets, while the chloro and methyl groups on the phenyl ring can modulate its pharmacokinetic properties and binding affinity.

Given the proven track record of each of these structural motifs in successful drug molecules, a comprehensive investigation into this compound is warranted. The primary objective of such a study would be to synthesize and characterize the compound, followed by a thorough evaluation of its potential biological activities. This would involve screening the compound against a panel of biologically relevant targets, such as kinases, proteases, and receptors, to identify any potential therapeutic applications.

Furthermore, understanding the structure-activity relationship (SAR) by comparing it with structurally similar compounds would provide valuable insights for the design of new and more potent analogues. The lack of extensive published research on this specific molecule presents an opportunity to explore a novel chemical entity with the potential to contribute to the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-4-methylphenyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-2-3-9(6-10(8)12)11-7-13-4-5-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKNNDVWPKZWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Chloro 4 Methylphenyl Pyrazine

Retrosynthetic Analysis and Strategic Approaches to the Target Compound

A logical retrosynthetic analysis of 2-(3-Chloro-4-methylphenyl)pyrazine points to a disconnection at the carbon-carbon bond between the pyrazine (B50134) ring and the substituted phenyl ring. This strategy identifies 2-chloropyrazine (B57796) and a suitable organometallic derivative of 1-chloro-2-methyl-4-bromobenzene or its corresponding boronic acid as key precursors. The most prominent and strategically sound approach for this bond formation is the Suzuki-Miyaura cross-coupling reaction, which is widely employed for its functional group tolerance and generally high yields.

The primary disconnection is as follows:

Figure 1: Retrosynthetic Disconnection of this compound

This retrosynthetic pathway simplifies the synthesis into two key stages: the preparation of the requisite starting materials and the subsequent cross-coupling reaction.

Development and Optimization of Novel Synthetic Routes to this compound

The synthesis of asymmetrically substituted pyrazines has been a subject of considerable research, with palladium-catalyzed methods at the forefront.

The Suzuki-Miyaura cross-coupling reaction stands out as the most effective and widely documented method for the synthesis of 2-arylpyrazines from 2-halopyrazines. rsc.orgresearchgate.net The reaction typically involves the coupling of a halopyrazine with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of This compound , the reaction would involve 2-chloropyrazine and (3-chloro-4-methylphenyl)boronic acid .

The general catalytic cycle involves three main steps: oxidative addition of the chloropyrazine to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.org

Various palladium catalysts and ligands have been explored to optimize the coupling of chloropyrazines. While Pd(PPh₃)₄ is a classic choice, modern catalysts often show higher efficacy. For instance, the use of Pd(dppb)Cl₂ has been shown to be highly effective for the Suzuki coupling of 2-chloropyrazine with various arylboronic acids, proceeding smoothly with good to excellent yields even when the boronic acid contains electron-donating or electron-withdrawing groups. rsc.org Novel palladium(II) ONO pincer complexes have also demonstrated superior activity for this transformation, functioning efficiently at low catalyst loadings in aqueous media. researchgate.net

Below is a table summarizing typical conditions and yields for analogous Suzuki-Miyaura reactions involving 2-chloropyrazine, which would inform the optimization for the synthesis of the target compound.

| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(dppb)Cl₂ (3) | dppb | K₂CO₃ | DME/H₂O | 80 | 75-95 | rsc.org |

| [Pd(L)(PPh₃)] (0.01) | ONO pincer | K₂CO₃ | Toluene/H₂O | 100 | 90-98 | researchgate.net |

| Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 60-85 | clockss.org |

| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene | 100 | 80-92 | General Method |

This interactive table is based on data from analogous reactions and serves as a guide for the synthesis of the target compound.

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are instrumental in pyrazine chemistry. rsc.org These include:

Stille Coupling: This reaction pairs a halopyrazine with an organotin reagent. It is a versatile C-C bond-forming reaction, though the toxicity of tin reagents is a drawback. rsc.org

Sonogashira Coupling: This method couples a halopyrazine with a terminal alkyne, providing access to alkynylpyrazines, which are valuable synthetic intermediates. Chloropyrazine has been shown to be an excellent substrate for this reaction. rsc.org

Heck Coupling: The Heck reaction involves the coupling of a halopyrazine with an alkene. This method can be used to introduce vinyl groups onto the pyrazine core.

C-H Arylation: Direct C-H arylation is an increasingly important method that avoids the pre-functionalization of one of the coupling partners. Palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives has been demonstrated, suggesting a potential route for pyrazine arylation. chemrxiv.orgchemrxiv.org

Modern synthetic chemistry places a strong emphasis on sustainability. In the context of pyrazine synthesis, several greener approaches have been developed. For the Suzuki-Miyaura coupling, the use of water as a solvent or co-solvent is a significant green advantage. researchgate.net The development of highly active catalysts, such as the aforementioned pincer complexes, allows for a reduction in catalyst loading, which minimizes metal contamination in the final product and reduces cost. researchgate.net Furthermore, ligand-free palladium-catalyzed couplings have been reported for some systems, simplifying the reaction setup and purification. rsc.org One-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contribute to a greener process by reducing solvent waste and energy consumption. researchgate.net

Regioselective and Stereoselective Synthesis Approaches for Analogues (where applicable)

The synthesis of analogues of This compound often requires control over regioselectivity, particularly when starting with di- or poly-halogenated pyrazines. For example, the reaction of 2,3-dichloropyrazine (B116531) with a nucleophile can lead to substitution at either the 2- or 3-position. The regioselectivity can often be controlled by the nature of the nucleophile, the catalyst, and the reaction conditions.

In the context of palladium-catalyzed cross-coupling reactions, the differential reactivity of various halogen atoms (I > Br > Cl) can be exploited for regioselective functionalization. For instance, in a molecule containing both a bromine and a chlorine atom on the pyrazine ring, the Suzuki-Miyaura coupling can often be directed to selectively react at the more reactive C-Br bond. rsc.org

Stereoselectivity is not directly applicable to the synthesis of the planar aromatic target compound itself but becomes crucial in the synthesis of its hydrogenated analogues, such as substituted piperazines. For example, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides access to chiral piperazin-2-ones with high diastereoselectivities and enantioselectivities.

Derivatization Strategies for the Design and Synthesis of this compound Analogues

Derivatization of the core structure of This compound is key for creating analogues, which is often done in the context of medicinal chemistry to explore structure-activity relationships. nih.govacs.orgnih.govnih.gov Strategies can target either the pyrazine ring or the pendent phenyl group.

Pyrazine Ring Modification: If the synthesis starts from a dihalopyrazine, one halogen can be used to introduce the 3-chloro-4-methylphenyl group, while the other remains available for further functionalization. This second halogen can be subjected to another cross-coupling reaction, nucleophilic aromatic substitution, or amination to introduce a diverse range of substituents. rsc.orgrsc.org For instance, a remaining chloro-substituent could be converted to an amino group, which can then be further elaborated. nih.gov

Phenyl Ring Modification: The substituents on the phenyl ring also offer handles for derivatization. The methyl group can be a site for functionalization, for example, through benzylic bromination followed by nucleophilic substitution. The chloro group could potentially be displaced under specific conditions or participate in other cross-coupling reactions, although this is generally more challenging than for bromo or iodo analogues.

Synthesis of Fused Ring Systems: The pyrazine core can serve as a scaffold for the construction of fused heterocyclic systems. For example, starting from 2,3-dichloropyrazine, reaction with hydrazine (B178648) can lead to the formation of a researchgate.netrsc.orgmdpi.comtriazolo[4,3-a]pyrazine core, which can be further substituted. nih.gov

Modification of the Phenyl Substituent and Halogen Position

The 3-chloro-4-methylphenyl moiety of the title compound offers several avenues for chemical modification to explore structure-activity relationships (SAR). These modifications can involve the chlorine and methyl groups or the aromatic ring itself.

A primary strategy involves palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netgoogle.com While the chlorine atom at the 3-position is generally less reactive than a bromine or iodine equivalent in these reactions, it can still participate in transformations under optimized conditions. For instance, Suzuki-Miyaura coupling can be employed to replace the chlorine with a new aryl or heteroaryl group by reacting it with a corresponding boronic acid or ester. researchgate.netorganic-chemistry.orgnih.gov This requires a suitable palladium catalyst and ligand system, often featuring bulky, electron-rich phosphines that facilitate the challenging oxidative addition step with aryl chlorides.

Alternatively, the chlorine can be exchanged for a more reactive halogen, such as iodine, via a halogen-exchange reaction. This subsequent, more reactive intermediate can then undergo a wider range of cross-coupling reactions with higher efficiency.

The methyl group at the 4-position is another site for functionalization. It can be halogenated, for example, through radical bromination using N-bromosuccinimide (NBS) under UV irradiation, to yield a benzylic bromide. This reactive intermediate serves as a handle for introducing a variety of nucleophiles, including amines, alcohols, and thiols, thereby enabling the attachment of different functional groups or linker molecules.

| Reaction Type | Reagents & Conditions | Purpose | Reference Example |

| Suzuki-Miyaura Coupling | Pd Catalyst (e.g., Pd(OAc)2), Phosphine (B1218219) Ligand, Base, Arylboronic Acid | Replace chlorine with a new aryl/heteroaryl group. | researchgate.net |

| Halogen Exchange | NaI, CuI (Finkelstein reaction conditions) | Increase reactivity for subsequent cross-coupling. | N/A |

| Radical Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Functionalize the methyl group for further modification. | N/A |

| Nucleophilic Substitution | Benzylic bromide intermediate + Nucleophile (e.g., R-NH2, R-OH) | Introduce diverse functional groups or linkers. | N/A |

Functionalization of the Pyrazine Core

The pyrazine ring is an electron-deficient heterocycle, which dictates its reactivity. google.com Functionalization can be achieved through several methods, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed C-H activation or cross-coupling reactions.

The synthesis of the parent compound, this compound, often involves a cross-coupling reaction itself, typically a Suzuki-Miyaura coupling between a chloropyrazine and (3-chloro-4-methylphenyl)boronic acid. researchgate.net Further functionalization can be planned by starting with a di- or tri-chloropyrazine, allowing for sequential, site-selective substitutions.

One of the most powerful methods for introducing nitrogen-based substituents onto a pyrazine ring is the Buchwald-Hartwig amination. wikipedia.orgnih.govorganic-chemistry.orgacsgcipr.orglibretexts.org This palladium-catalyzed reaction couples an amine with an aryl halide. For instance, a 2-chloro-6-arylpyrazine derivative can be reacted with a primary or secondary amine in the presence of a palladium catalyst (like Pd2(dba)3), a suitable phosphine ligand (such as Xantphos or a biarylphosphine), and a base (commonly a hindered alkoxide like sodium tert-butoxide) to yield the corresponding 2-amino-6-arylpyrazine. nih.gov This method is extensively used in the synthesis of pyrazine-based kinase inhibitors to install key pharmacophoric elements that interact with the kinase hinge region. nih.gov

Direct C-H functionalization offers a more atom-economical approach, avoiding the need for pre-halogenated substrates. Palladium-catalyzed C-H arylation can introduce new aryl groups directly onto the pyrazine ring at available C-H positions, guided by the electronic properties of the ring and any existing substituents.

| Reaction Type | Reagents & Conditions | Purpose | Reference Example |

| Suzuki-Miyaura Coupling | 2-Chloropyrazine, (3-chloro-4-methylphenyl)boronic acid, Pd catalyst, Base | Initial synthesis and introduction of other aryl groups. | researchgate.net |

| Buchwald-Hartwig Amination | Chloropyrazine derivative, Amine (R-NH2), Pd catalyst, Ligand, Base | Introduce amino substituents for SAR or as linker attachment points. | nih.govorganic-chemistry.org |

| C-H Arylation | Pyrazine derivative, Aryl halide, Pd catalyst, Ligand/Additive | Directly add new aryl groups without pre-functionalization. | N/A |

Linker Chemistry for Conjugate Formation

The formation of conjugates, such as antibody-drug conjugates (ADCs), requires the stable attachment of this compound (the "payload") to a larger biomolecule via a chemical linker. Functional groups introduced through the reactions described in the previous sections serve as the necessary handles for this conjugation.

For example, an amino group installed on the pyrazine core via Buchwald-Hartwig amination can be used to form a stable amide bond with a linker containing a carboxylic acid. Similarly, a hydroxyl or carboxyl group introduced via modification of the phenyl ring can be used for ester or amide linkage, respectively.

The design of the linker is critical for the properties of the final conjugate. Common linkers used in drug development include:

Peptide Linkers: Often designed to be cleaved by specific enzymes, such as cathepsin B, present in the target cell environment. A widely used example is the valine-citrulline (vc) dipeptide. google.com

Self-Immolative Spacers: These are often used in conjunction with cleavable linkers. Once the linker is cleaved, the spacer undergoes a spontaneous electronic cascade to release the unmodified drug. The p-aminobenzyl carbamate (B1207046) (PABC) system is a common example. google.com

The chemistry to form these conjugates typically involves standard amide bond formation using coupling agents like HATU or HOBt, or by converting a carboxylic acid to a more reactive species like an N-hydroxysuccinimide (NHS) ester, which then readily reacts with an amine on the drug molecule.

| Linker Component | Chemical Moiety | Function | Reference Example |

| Cleavable Peptide | Valine-Citrulline (vc) | Enzymatic release of the drug in the target cell. | google.com |

| Self-Immolative Spacer | p-Aminobenzyl carbamate (PABC) | Ensures release of the unmodified drug after linker cleavage. | google.com |

| Solubility/PK Modifier | Polyethylene Glycol (PEG) | Improves solubility and pharmacokinetic profile of the conjugate. | google.com |

| Conjugation Handle | Amine, Carboxylic Acid, Alcohol | Reactive site on the pyrazine drug for linker attachment. | google.comnih.gov |

Advanced Analytical and Spectroscopic Characterization of 2 3 Chloro 4 Methylphenyl Pyrazine and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For 2-(3-chloro-4-methylphenyl)pyrazine, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₁H₉ClN₂. The precise mass is a critical first step in the structural elucidation process, distinguishing the target compound from isomers or impurities.

In addition to precise mass determination, fragmentation analysis, typically performed using techniques such as tandem mass spectrometry (MS/MS), would offer significant insights into the compound's structure. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern would be generated. The analysis of these fragments would help to confirm the connectivity of the pyrazine (B50134) and the chloro-methylphenyl rings. While specific fragmentation data for this compound is not documented, a hypothetical fragmentation pattern could involve the cleavage of the bond between the two aromatic rings and characteristic losses from the pyrazine and substituted benzene (B151609) rings.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₉ClN₂ |

| Monoisotopic Mass | 204.0454 u |

| Major Fragment Ions (Hypothetical) | [C₁₁H₉N₂]⁺, [C₇H₆Cl]⁺, [C₄H₃N₂]⁺ |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A full suite of NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity within this compound.

One-dimensional ¹H NMR would provide information on the number of different types of protons and their chemical environments, including their splitting patterns due to spin-spin coupling. The ¹³C NMR spectrum would reveal the number of unique carbon atoms. Advanced two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be essential to piece together the molecular framework.

Although specific, experimentally determined NMR data for this compound are not available, theoretical chemical shifts can be predicted using computational methods. These predictions serve as a valuable guide for the initial interpretation of experimental spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrazine-H | 8.5 - 9.0 | - |

| Phenyl-H | 7.3 - 7.8 | - |

| Methyl-H | 2.3 - 2.6 | - |

| Pyrazine-C | 140 - 155 | 140 - 155 |

| Phenyl-C (substituted) | 130 - 145 | 130 - 145 |

| Phenyl-C (unsubstituted) | 125 - 135 | 125 - 135 |

| Methyl-C | 15 - 25 | 15 - 25 |

Note: These are estimated ranges and the actual values would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure and provide insights into its conformational preferences in the solid state.

The analysis would reveal the dihedral angle between the pyrazine and the phenyl rings, which is a key conformational feature. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as π-stacking or halogen bonding, would be elucidated. This information is crucial for understanding the compound's physical properties and its behavior in the solid state. At present, the crystal structure of this compound has not been reported in the crystallographic databases.

Chromatographic Techniques for Purity Assessment, Separation, and Isomer Analysis

Chromatographic methods are fundamental for assessing the purity of this compound, separating it from any starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

A validated HPLC method, likely using a reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would be developed to determine the purity of the compound. The retention time would be a characteristic property under specific chromatographic conditions. For isomer analysis, specialized chiral columns could be employed if enantiomers or diastereomers were possible and needed to be separated.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), would also be a powerful tool for purity assessment and for the identification of volatile impurities. The retention time in the GC column and the mass spectrum of the eluting peak would provide a high degree of confidence in the identity and purity of the compound. No specific chromatographic methods for this compound have been published.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational modes of the molecule's chemical bonds.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H stretching and bending vibrations of the aromatic rings and the methyl group. The C=N and C=C stretching vibrations of the pyrazine and phenyl rings would also be prominent. The C-Cl stretching vibration would likely appear in the fingerprint region of the spectrum. While a detailed vibrational analysis based on experimental data is not available, theoretical calculations can provide predicted vibrational frequencies that can aid in the interpretation of the spectra.

Table 3: Expected Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 2975 - 2850 |

| C=N/C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-Cl | Stretching | 800 - 600 |

Biological Evaluation and Mechanistic Insights of 2 3 Chloro 4 Methylphenyl Pyrazine

In Vitro Pharmacological Profiling and Bioactivity Screening

No data is publicly available regarding the in vitro pharmacological profiling and bioactivity screening of 2-(3-Chloro-4-methylphenyl)pyrazine.

Target-Specific Enzyme Inhibition Assays

No studies have been published detailing the effects of this compound on specific enzymes.

Receptor Binding Affinity and Functional Activity Studies

There is no available information on the receptor binding affinity or functional activity of this compound.

Cell-Based Assays for Cellular Response and Pathway Modulation

No cell-based assay results have been reported for this compound to assess its impact on cellular responses or pathway modulation.

Antimicrobial or Antiviral Activity Assessment

The antimicrobial and antiviral properties of this compound have not been documented in the scientific literature.

In Vivo Efficacy Studies in Relevant Disease Models (where applicable)

There are no records of in vivo efficacy studies being conducted for this compound in any disease models.

Dose-Response Relationships and Therapeutic Index Considerations

Due to the lack of in vivo studies, no data exists on the dose-response relationships or the therapeutic index for this compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not extensively available in the public domain. However, in silico studies of similar pyrazine-containing compounds offer some predictive insights into their potential properties. For instance, a study on novel hybrid compounds bearing pyrazine (B50134) and 1,2,4-triazole (B32235) scaffolds included in silico prediction of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. rsc.org These computational models suggested that the analyzed pyrazine derivatives possess promising drug-like qualities. rsc.org Such studies are crucial in early-phase drug discovery to forecast a compound's behavior in a biological system.

The PK/PD correlation aims to establish a relationship between the concentration of a drug at its site of action and the observed pharmacological effect. For pyrazine derivatives, this would involve correlating plasma concentrations with the intended biological response, such as antitumor or antimicrobial activity. The lack of specific experimental data for this compound prevents a detailed discussion of its PK/PD profile. However, for the broader class of pyrazine-based therapeutic agents, such as the anticancer drug Bortezomib, extensive PK/PD modeling has been crucial in its clinical development and use. nih.gov

Elucidation of Mechanism of Action at the Molecular and Cellular Levels

The mechanism of action for many pyrazine derivatives has been a subject of intense investigation, with activities ranging from anticancer to antimicrobial. nih.govnih.gov The specific molecular and cellular effects of this compound are not well-documented, but the activities of related compounds can provide valuable clues.

Identification of Primary Biological Targets and Off-Targets

The identification of specific biological targets is a critical step in understanding the pharmacological effects of a compound. For some pyrazine derivatives, specific enzyme targets have been identified. For example, in a study of pyrazine-1,2,4-triazole hybrids with antitubercular activity, in silico docking studies suggested that the enzyme DprE1 might be a primary target. rsc.org DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis.

In the context of cancer, pyrazine derivatives have been designed to target various kinases. For example, a series of 3-amino-pyrazine-2-carboxamide derivatives were developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are known oncogenic drivers. nih.gov Another study focused on nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2, both of which are important targets in cancer therapy. frontiersin.org While these are different molecules, they highlight the potential for the pyrazine scaffold to be adapted to target specific proteins. The primary biological targets and potential off-targets for this compound itself remain to be experimentally determined.

Investigation of Downstream Signaling Cascades

Once a compound binds to its primary target, it can trigger a cascade of downstream signaling events within the cell. For pyrazine derivatives that act as kinase inhibitors, the downstream effects are relatively well-understood. For instance, inhibition of FGFR by a pyrazine-based inhibitor was shown to block the activation of the receptor and its downstream signaling pathways, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities. nih.gov Similarly, the dual c-Met/VEGFR-2 inhibitor from the nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine series was shown to interfere with the intracellular c-Met signaling pathway in A549 lung cancer cells. frontiersin.org This interference ultimately led to cell growth inhibition and apoptosis. frontiersin.org The specific downstream signaling cascades affected by this compound would depend on its yet-to-be-identified primary target(s).

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound. For pyrazine derivatives, SAR studies have provided valuable insights. In the development of 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors, exploration of the SAR led to the identification of a compound with favorable in vitro activity against FGFR1-4. nih.gov

A study on nih.govrsc.orgnih.govtriazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors also revealed key SAR insights. frontiersin.org It was found that the introduction of a triazolo[4,3-a]pyrazine core could enhance the antitumor effect. frontiersin.org Furthermore, substitutions on the phenoxy group were shown to influence antiproliferative activity. frontiersin.org For instance, the introduction of a fluorine atom was favorable for activity. frontiersin.org

Structure-Property Relationship (SPR) studies aim to understand how a compound's chemical structure influences its physicochemical properties, which in turn affect its ADME profile. In silico studies on pyrazine-triazole hybrids have been used to predict physicochemical characteristics and drug-like qualities. rsc.org These computational approaches are an essential part of modern drug discovery, helping to guide the synthesis of compounds with more favorable properties. The specific SAR and SPR for this compound have not been detailed in the available literature.

Computational and Theoretical Investigations of 2 3 Chloro 4 Methylphenyl Pyrazine

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of a molecule. For pyrazine (B50134) derivatives, these calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. While specific studies solely on 2-(3-chloro-4-methylphenyl)pyrazine are not extensively documented in publicly available literature, the methodologies are well-established through research on analogous structures like 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide. researchgate.netchemrxiv.org

These computational analyses typically begin with geometry optimization to find the most stable three-dimensional arrangement of the atoms. Subsequent calculations determine key electronic parameters. The distribution of electron density, for instance, is visualized through the Molecular Electrostatic Potential (MEP) map, which identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thus predicting sites for potential intermolecular interactions.

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For similar pyrazine-based compounds, the HOMO and LUMO are often delocalized over the pyrazine and phenyl rings, indicating a conjugated system. researchgate.net

Natural Bond Orbital (NBO) analysis further dissects the electronic structure by describing the electron density in terms of localized bonds and lone pairs, providing a more intuitive chemical picture of bonding and intramolecular interactions, such as hyperconjugation. researchgate.net

Table 1: Representative Data from DFT Calculations on a Related Pyrazine Derivative

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 4.0 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

Note: The values presented are illustrative and based on typical findings for similar pyrazine derivatives. Specific values for this compound would require dedicated calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions and Binding Pose Prediction

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how a ligand (the compound) might bind to the active site of a biological target, typically a protein or enzyme.

Molecular docking algorithms explore various possible orientations and conformations of the ligand within the target's binding pocket, scoring them based on factors like shape complementarity and intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Studies on pyrazine-based compounds have successfully used molecular docking to predict binding affinities and key interactions with bacterial enzymes, for example. nih.gov In such studies, the pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the substituted phenyl ring can engage in hydrophobic or π-stacking interactions.

Following docking, MD simulations can provide a more dynamic and realistic picture of the ligand-target complex. These simulations model the movement of atoms over time, allowing researchers to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the target. For related pyrazine carboxamides, MD simulations have been used to confirm the stability of the docked pose within the binding site of a receptor over several nanoseconds. researchgate.netchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is another powerful tool in computational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. nih.gov

A pharmacophore model can be generated based on the structure of a known active ligand or from the ligand-binding site of a protein. This model can then be used as a 3D query to search large chemical databases (virtual screening) to identify new and structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.gov For instance, if this compound were identified as a hit in a biological screen, a pharmacophore model could be developed based on its key features to find other potential ligands.

Conformational Analysis and Energy Landscape Exploration

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For a molecule like this compound, a key conformational feature is the torsion angle between the pyrazine and phenyl rings.

Computational methods can be used to systematically rotate this bond and calculate the corresponding energy, generating a potential energy surface. This analysis reveals the preferred (lowest energy) rotational orientation of the two rings. The presence of substituents, such as the chloro and methyl groups on the phenyl ring, can influence this preferred conformation due to steric hindrance or electronic interactions. beilstein-journals.orgnih.gov Understanding the accessible conformations is crucial, as the bioactive conformation (the shape the molecule adopts when it binds to its target) must be a low-energy state.

Toxicological Assessment and Safety Profile of 2 3 Chloro 4 Methylphenyl Pyrazine

In Vitro Cytotoxicity and Genotoxicity Assays in Mammalian Cell Lines

Following an extensive search of published research, no studies were identified that investigated the in vitro cytotoxicity or genotoxicity of 2-(3-Chloro-4-methylphenyl)pyrazine in mammalian cell lines. As a result, there is no available data on the potential of this compound to induce cell death or damage genetic material in a laboratory setting.

Acute and Sub-chronic Toxicity Studies in Preclinical Models

No information is currently available from acute or sub-chronic toxicity studies of this compound in preclinical models. Therefore, the toxicological effects of single-dose or short-term repeated exposure to this compound have not been characterized.

Evaluation of Potential Organ-Specific Toxicity

There is a lack of research on the potential organ-specific toxicity of this compound. Scientific studies to determine if this compound targets specific organs for toxic effects have not been published.

Assessment of Mutagenicity and Carcinogenicity Potential

No assessments of the mutagenic or carcinogenic potential of this compound could be found in the available scientific literature. Consequently, its ability to cause genetic mutations or cancer remains undetermined.

Environmental Fate, Transport, and Ecotoxicological Impact of 2 3 Chloro 4 Methylphenyl Pyrazine

Biodegradation Pathways and Persistence in Various Environmental Compartments (e.g., soil, water)

The environmental persistence of a chemical is largely determined by its susceptibility to biodegradation. For 2-(3-chloro-4-methylphenyl)pyrazine, the rate and extent of breakdown in soil and water are currently uncharacterized. Generally, the biodegradation of such aromatic compounds involves microbial enzymatic activities that can lead to the cleavage of the pyrazine (B50134) ring and the transformation of its substituents.

The presence of a chlorine atom and a methyl group on the phenyl ring can influence the compound's biodegradability. Halogenated compounds can sometimes exhibit recalcitrance to microbial degradation. The position of the chloro and methyl groups is also a critical factor, affecting the accessibility of the aromatic ring to microbial enzymes.

In the absence of specific studies, the persistence of this compound in soil and water remains speculative. Its half-life in these compartments would be a key indicator of its potential for long-term environmental accumulation.

Table 1: Hypothetical Biodegradation Data for this compound

| Environmental Compartment | Half-life (t1/2) | Biodegradation Products | Method of Study |

| Aerobic Soil | Data not available | Data not available | OECD 301 |

| Anaerobic Soil | Data not available | Data not available | OECD 311 |

| Surface Water | Data not available | Data not available | OECD 309 |

| Sediment | Data not available | Data not available | OECD 308 |

This table is illustrative and does not represent actual experimental data.

Aquatic and Terrestrial Ecotoxicity Studies on Model Organisms

The potential for a chemical to cause harm to living organisms is assessed through ecotoxicity studies. For this compound, no specific data from studies on model aquatic or terrestrial organisms have been published. Such studies would typically involve exposing organisms like algae, daphnids, fish, earthworms, and plants to the compound and observing any adverse effects.

The European Food Safety Authority (EFSA) has assessed a range of pyrazine derivatives used as flavorings in animal feed and concluded that at proposed maximum use levels, they are unlikely to have detrimental effects on terrestrial and freshwater compartments. europa.eu However, the specific ecotoxicological profile of this compound, with its particular substitution pattern, may differ.

Table 2: Illustrative Ecotoxicity Endpoints for this compound

| Test Organism | Endpoint | Value (mg/L or mg/kg) | Guideline |

| Daphnia magna (Water Flea) | 48h EC50 (Immobilisation) | Data not available | OECD 202 |

| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 (Mortality) | Data not available | OECD 203 |

| Pseudokirchneriella subcapitata (Green Algae) | 72h ErC50 (Growth Inhibition) | Data not available | OECD 201 |

| Eisenia fetida (Earthworm) | 14d LC50 (Mortality) | Data not available | OECD 207 |

This table is illustrative and does not represent actual experimental data. EC50: a concentration that causes an effect in 50% of the test population. LC50: a concentration that is lethal to 50% of the test population. ErC50: a concentration that causes a 50% reduction in growth rate.

Bioaccumulation Potential and Environmental Mobility Assessment

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Kow). A high Kow value suggests a greater tendency for a substance to accumulate in fatty tissues. The environmental mobility of a compound, particularly its potential to leach through soil and contaminate groundwater, is often estimated using the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Without experimental data for this compound, these parameters can be estimated using Quantitative Structure-Activity Relationship (QSAR) models. tandfonline.com These computational tools predict the physicochemical properties and environmental behavior of a chemical based on its molecular structure.

Table 3: Predicted Physicochemical Properties and Mobility of this compound

| Parameter | Predicted Value | Significance |

| Log Kow (Octanol-Water Partition Coefficient) | Data not available | Indicates potential for bioaccumulation |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Data not available | Indicates potential for mobility in soil |

| Water Solubility | Data not available | Influences environmental transport |

This table is for illustrative purposes; values would be derived from QSAR modeling.

Risk Assessment of Environmental Release

An environmental risk assessment integrates information on a chemical's exposure and its ecotoxicological effects to determine the likelihood of adverse impacts on the environment. For this compound, a formal risk assessment has not been conducted due to the absence of the necessary environmental fate and ecotoxicity data.

A comprehensive risk assessment would involve comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs). The PEC is an estimate of the concentration of a substance in various environmental compartments, while the PNEC is the concentration below which adverse effects in the ecosystem are not expected to occur. The risk is characterized by the ratio of PEC to PNEC. A ratio greater than one suggests a potential risk to the environment.

The general assessment of pyrazine derivatives by EFSA suggests that for their use as feed additives, the risk may be low. europa.eu However, releases from manufacturing, processing, or other uses could lead to different environmental concentrations and potential risks that would need to be assessed on a case-by-case basis.

Future Research Directions and Translational Perspectives for 2 3 Chloro 4 Methylphenyl Pyrazine

Design and Synthesis of Next-Generation Analogues with Improved Biological Profiles

The journey from a promising lead compound to a viable drug candidate hinges on the strategic design and synthesis of next-generation analogues. For 2-(3-chloro-4-methylphenyl)pyrazine, this process will involve a systematic exploration of its structure-activity relationship (SAR). Initial synthetic routes to pyrazine (B50134) derivatives often involve the condensation of α-dicarbonyl compounds with 1,2-diamines. A key intermediate, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, has been synthesized through the condensation of 6-chloropyrazine-2-carboxylic acid chloride with 3-iodo-4-methylaniline, highlighting a potential synthetic pathway. researchgate.net

Future efforts will likely focus on modifying the core structure at several key positions. The chloro and methyl substituents on the phenyl ring, as well as the pyrazine ring itself, offer opportunities for chemical modification. Researchers will likely explore the introduction of various functional groups to enhance properties such as target affinity, selectivity, and pharmacokinetic profiles. For instance, the synthesis of pyrazine analogs of chalcones has demonstrated that substitutions on the pyrazine ring can influence antifungal and antimycobacterial activity. nih.gov The exploration of fused heterocyclic systems, such as nih.govrsc.orgontosight.aitriazolo[4,3-a]pyrazine derivatives, has also been a fruitful avenue for discovering compounds with potent biological activities, including as dual c-Met/VEGFR-2 inhibitors. frontiersin.orgnih.gov

Table 1: Potential Structural Modifications for Analogue Development

| Modification Site | Potential Substituents | Desired Outcome |

| Phenyl Ring | - Fluorine, bromine, trifluoromethyl- Methoxy, ethoxy- Amino, nitro | - Modulate electronic properties- Enhance binding interactions- Improve metabolic stability |

| Pyrazine Ring | - Alkyl chains- Aromatic or heteroaromatic rings- Amine or amide functionalities | - Alter lipophilicity and solubility- Introduce new binding motifs- Enhance target specificity |

The synthesis of these new analogues will leverage established synthetic methodologies in heterocyclic chemistry, including cross-coupling reactions and functional group interconversions. The resulting library of compounds will then undergo rigorous biological screening to identify candidates with superior profiles compared to the parent compound.

Exploration of Novel Therapeutic Indications and Undiscovered Biological Activities

The pyrazine moiety is a well-established pharmacophore present in numerous clinically approved drugs with a wide range of therapeutic applications. nih.gov Pyrazine derivatives have been investigated for their potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents. researchgate.net This broad spectrum of activity suggests that this compound and its future analogues could hold promise in various disease areas.

Initial research efforts would likely involve broad-based screening against a panel of disease-relevant targets. For example, given that some pyrazine derivatives exhibit anticancer properties, screening against various cancer cell lines would be a logical first step. nih.govnih.gov Similarly, the known antimicrobial activity of pyrazines warrants investigation against a range of bacterial and fungal pathogens. nih.govnih.gov

Beyond these established areas, there is potential for discovering entirely new biological activities. High-throughput screening campaigns and phenotypic screening assays can uncover unexpected therapeutic potential. The unique substitution pattern of this compound may confer novel pharmacological properties that differentiate it from other pyrazine-containing compounds.

Potential for Combination Therapies and Synergistic Effects

In modern medicine, combination therapies are increasingly becoming the standard of care, particularly in complex diseases like cancer. By targeting multiple pathways simultaneously, combination regimens can enhance efficacy, overcome drug resistance, and reduce toxicity.

Once a primary biological activity for this compound or its analogues is established, exploring its potential in combination with existing drugs will be a critical next step. For instance, if the compound demonstrates anticancer activity, it could be tested in combination with standard-of-care chemotherapeutics or targeted agents. Synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects, would be a particularly desirable outcome.

In vitro studies using techniques such as the Chou-Talalay method can be employed to systematically evaluate drug interactions and identify synergistic, additive, or antagonistic effects. Promising combinations can then be advanced to preclinical in vivo models for further validation.

Challenges and Opportunities in Preclinical Development and Clinical Translation

The path from a promising compound in the laboratory to a clinically approved drug is fraught with challenges. Many drug candidates fail during preclinical and clinical development due to issues with efficacy, safety, or pharmacokinetics.

For this compound, a thorough preclinical development program will be essential. This will involve comprehensive in vitro and in vivo studies to characterize its ADME (absorption, distribution, metabolism, and excretion) properties and to assess its safety profile. Identifying potential off-target effects and understanding the compound's metabolic fate are crucial for predicting its behavior in humans.

Despite the challenges, the development of this compound also presents significant opportunities. If it demonstrates a novel mechanism of action or efficacy in a disease with high unmet medical need, it could attract significant interest from the pharmaceutical industry and regulatory agencies. A well-defined translational strategy, including the identification of relevant patient populations and biomarkers, will be key to navigating the complexities of clinical trials.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can accelerate the design-make-test-analyze cycle and improve the efficiency of compound optimization.

For this compound, AI and ML can be applied at various stages of its development. In the initial design phase, generative models can propose novel analogues with predicted improvements in activity and drug-like properties. QSAR (Quantitative Structure-Activity Relationship) models can be built to predict the biological activity of virtual compounds, helping to prioritize synthetic efforts.

Furthermore, AI algorithms can analyze large datasets from high-throughput screening to identify promising hits and elucidate complex SAR trends. In preclinical development, ML models can predict ADMET properties, helping to de-risk candidates early in the process. By integrating AI and ML into the research and development workflow, the timeline for optimizing this compound and its analogues can be significantly shortened, and the probability of success in the clinic can be enhanced.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Chloro-4-methylphenyl)pyrazine, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via chlorination of pyrazine derivatives using phosphorus oxychloride (POCl₃), followed by coupling with aryl groups. For example, POCl₃ replaces hydroxyl or amine groups on the pyrazine ring, as shown in the synthesis of 3-chloro-2-cyanopyrazine derivatives . Reaction optimization (e.g., temperature, stoichiometry) is critical: excess POCl₃ at 80–100°C enhances chlorination efficiency, while coupling with arylboronic acids under iron catalysis requires inert atmospheres and precise ligand selection to minimize byproducts like dichloromethylpyrazine .

Q. How is NMR spectroscopy utilized to confirm the regioselectivity of chlorine substitution on the pyrazine ring?

- Methodological Answer : ¹H NMR can distinguish between substitution at C-3 vs. C-5 positions. For example, in 3-chloro-4-methylpyrazine derivatives, distinct singlets for protons at C-3 and C-6 arise due to symmetry differences. In one study, singlets at δ 1.47 and 1.54 ppm confirmed chlorination at C-5, as C-3 protons remain uncoupled . Integration ratios and 2D NMR (e.g., NOESY) further validate spatial arrangements.

Q. What crystallization techniques are effective for structural elucidation of halogenated pyrazine derivatives?

- Methodological Answer : Slow evaporation of n-hexane/diethyl ether mixtures yields high-quality single crystals for X-ray diffraction (XRD). XRD analysis revealed dihedral angles between pyrazine and aryl substituents (e.g., 45.51° for 4-fluorophenyl derivatives), critical for understanding π-π stacking and intermolecular interactions . SHELX software is widely used for refinement, particularly for handling high-resolution or twinned data .

Advanced Research Questions

Q. How do computational methods (e.g., MCTDH) predict the electronic dynamics and excited-state behavior of pyrazine derivatives?

- Methodological Answer : Multiconfiguration time-dependent Hartree (MCTDH) simulations model vibronic coupling in pyrazine’s S₁ and S₂ states. A 24-mode Hamiltonian revealed weak coupling in 20 modes, explaining spectral broadening in UV-Vis experiments. Symmetry considerations (e.g., C₂v symmetry) are essential for accurate potential energy surface mapping . Such models guide the design of photostable derivatives for optoelectronic applications.

Q. What strategies resolve contradictions in regioselectivity during cross-coupling reactions involving pyrazine and arylboronic acids?

- Methodological Answer : Competing pathways (e.g., mono- vs. di-substitution) are mitigated via kinetic control. GC-MS analysis of crude reaction mixtures identifies byproducts like 2,6-(4-methylphenyl)pyrazine, which arise from steric hindrance or electronic effects. Optimizing ligand-metal ratios (e.g., FeCl₃ with bipyridine ligands) suppresses undesired isomers . Time-resolved monitoring using in-situ IR spectroscopy further refines reaction profiles.

Q. How does protonation of pyrazine affect its coordination chemistry with transition metals, and what are the implications for catalysis?

- Methodological Answer : Spectrophotometric titrations of pyrazine-bound [MII(CN)₅]³⁻ (M = Fe, Ru, Os) revealed pH-dependent protonation at the pyrazine nitrogen. The pKa values (e.g., 1.24 for Fe) correlate with metal electronegativity and β-proton chemical shifts (δ 8.24–8.45 ppm), influencing catalytic activity in redox reactions. These insights guide the design of pH-responsive catalysts for selective C–H activation .

Q. What role do non-covalent interactions (e.g., π-π stacking) play in the solid-state packing of halogenated pyrazines, and how can this be exploited in materials science?

- Methodological Answer : XRD studies of 2-(4-fluorophenyl)pyrazine derivatives showed π-π interactions between pyridopyrazine rings (centroid distance: 3.557 Å), stabilizing layered structures. Computational tools like CrystalExplorer quantify interaction energies, aiding the design of organic semiconductors or metal-organic frameworks (MOFs) with tailored conductivity .

Methodological Notes

- Synthetic Optimization : Use POCl₃ for selective chlorination, and validate substitution patterns via NMR/XRD .

- Computational Modeling : Employ MCTDH for excited-state dynamics and Gaussian-based DFT for ground-state properties .

- Analytical Validation : Combine GC-MS, XRD, and SHELX refinement to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.